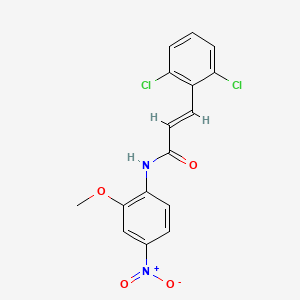
5-(3,4-dichlorobenzylidene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3,4-dichlorobenzylidene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one, also known as Dithizone, is a chemical compound that is widely used in scientific research for its unique properties. This compound has been studied extensively for its applications in various fields such as biochemistry, pharmacology, and medicine.
Mécanisme D'action
The mechanism of action of 5-(3,4-dichlorobenzylidene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one involves the formation of stable complexes with heavy metals such as zinc, copper, and mercury. The complex formation is based on the coordination of the metal ion with the sulfur atom in the thiazolidinone ring of 5-(3,4-dichlorobenzylidene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one. This complex formation results in a change in the color of the compound, which is used for the detection and quantification of these metals.
Biochemical and Physiological Effects:
5-(3,4-dichlorobenzylidene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one has been shown to have several biochemical and physiological effects. It has been reported to have antioxidant properties and can scavenge free radicals in vitro. It has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. In addition, 5-(3,4-dichlorobenzylidene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one has been reported to have anti-cancer properties and can induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
5-(3,4-dichlorobenzylidene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one has several advantages for lab experiments. It is a highly selective chelating agent that forms stable complexes with heavy metals, which makes it ideal for the detection and quantification of these metals in biological samples. It is also a relatively inexpensive compound, which makes it accessible for researchers. However, 5-(3,4-dichlorobenzylidene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one has some limitations as well. It is a toxic compound and should be handled with care. In addition, it has limited solubility in aqueous solutions, which can make it difficult to use in some experiments.
Orientations Futures
There are several possible future directions for the research on 5-(3,4-dichlorobenzylidene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one. One possible direction is to explore its potential as a therapeutic agent for the treatment of diseases such as diabetes and cancer. Another possible direction is to investigate its potential as a diagnostic tool for the detection of heavy metal poisoning. Additionally, further research can be conducted to explore its potential as a tool for the detection and quantification of other heavy metals in biological samples.
Méthodes De Synthèse
The synthesis of 5-(3,4-dichlorobenzylidene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one involves the reaction of 3,4-dichlorobenzaldehyde with 2-methoxyethylamine in the presence of thiosemicarbazide. The reaction mixture is then heated to form a yellow precipitate, which is then purified by recrystallization. The final product is a yellow to orange crystalline powder that is soluble in organic solvents.
Applications De Recherche Scientifique
5-(3,4-dichlorobenzylidene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one has been extensively used in scientific research for its unique properties. It is a highly selective chelating agent that forms complexes with heavy metals such as zinc, copper, and mercury. This compound is widely used in biochemistry and pharmacology for the detection and quantification of these metals in biological samples. 5-(3,4-dichlorobenzylidene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one has also been used in the field of medicine for the treatment of diseases such as diabetes and cancer.
Propriétés
IUPAC Name |
(5Z)-5-[(3,4-dichlorophenyl)methylidene]-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO2S2/c1-18-5-4-16-12(17)11(20-13(16)19)7-8-2-3-9(14)10(15)6-8/h2-3,6-7H,4-5H2,1H3/b11-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXHIAUXUHAZAHT-XFFZJAGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C(=CC2=CC(=C(C=C2)Cl)Cl)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCN1C(=O)/C(=C/C2=CC(=C(C=C2)Cl)Cl)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1H-benzimidazol-2-yl)-3-{4-[(4-methylbenzyl)oxy]phenyl}acrylonitrile](/img/structure/B5487749.png)
![N-{2-[2,4-bis(dimethylamino)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-2-oxoethyl}methanesulfonamide](/img/structure/B5487757.png)

![N-{2-[3-(aminomethyl)-1-pyrrolidinyl]-1,1-dimethyl-2-oxoethyl}-4-methylaniline dihydrochloride](/img/structure/B5487778.png)
![6-(6-amino-1H-pyrrolo[2,3-b]pyridin-4-yl)-N~2~,N~2~-diethylpyrimidine-2,4-diamine](/img/structure/B5487782.png)
![1-{[(4,6-dimethylquinazolin-2-yl)thio]acetyl}piperidine-4-carboxamide](/img/structure/B5487795.png)
![2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(5-methyl-2-pyridinyl)acetamide](/img/structure/B5487803.png)
![2-[3-(2-fluorophenyl)acryloyl]-5-methoxyphenyl 3-nitrobenzoate](/img/structure/B5487830.png)
![1-[(6-methyl-2-pyridinyl)methyl]-4-[3-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B5487839.png)
![2-(1H-benzimidazol-2-yl)-3-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}acrylonitrile](/img/structure/B5487840.png)
![N-[4-methyl-3-(propionylamino)phenyl]-2-furamide](/img/structure/B5487845.png)
![1'-(cyclopropylcarbonyl)-N-methyl-N-[(2-methylpyridin-4-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5487846.png)
![3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(4-fluorophenyl)-2-buten-1-one](/img/structure/B5487852.png)
![3-[4-(2,4-dichlorobenzyl)-1-piperazinyl]-1-[3-(difluoromethoxy)phenyl]-2-propen-1-one](/img/structure/B5487854.png)